2-Bromo-6-(chloromethoxy)naphthalene
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Overview
Description
2-Bromo-6-(chloromethoxy)naphthalene is an organic compound with the molecular formula C11H8BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethoxy)naphthalene typically involves the bromination and chloromethoxylation of naphthalene derivatives. One common method includes the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol. The final step involves the chloromethoxylation of 6-bromo-2-naphthol to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethoxy)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-(chloromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethoxy)naphthalene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The chloromethoxy group can also engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the chlorine atom.
6-Bromo-2-naphthol: Contains a hydroxyl group instead of the chloromethoxy group.
2-Naphthalenol, 6-bromo-: Another derivative with a hydroxyl group
Uniqueness
2-Bromo-6-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H8BrClO |
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Molecular Weight |
271.54 g/mol |
IUPAC Name |
2-bromo-6-(chloromethoxy)naphthalene |
InChI |
InChI=1S/C11H8BrClO/c12-10-3-1-9-6-11(14-7-13)4-2-8(9)5-10/h1-6H,7H2 |
InChI Key |
JYSUZWRHAXTXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCl |
Origin of Product |
United States |
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